molecular formula C15H21ClN2O2 B4398848 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride

2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride

Cat. No. B4398848
M. Wt: 296.79 g/mol
InChI Key: SBLMTPDXSSDVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is primarily expressed in the central nervous system. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation.

Mechanism of Action

2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride selectively binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of the receptor in a way that leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which makes it a potential treatment for addiction.

Advantages and Limitations for Lab Experiments

2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride has several advantages for lab experiments. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the function of this receptor. Additionally, this compound has been extensively studied in animal models, which makes it a useful tool for preclinical research. However, there are also limitations to using this compound in lab experiments. It has a short half-life, which makes it difficult to administer in vivo. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in vitro.

Future Directions

There are several future directions for research on 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride. One area of research is to further elucidate its mechanism of action. Understanding how this compound modulates the activity of the α7 nicotinic acetylcholine receptor could lead to the development of more effective therapies. Another area of research is to investigate the potential of this compound as a treatment for addiction. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its dosing and administration.

Scientific Research Applications

2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride has been extensively studied for its potential therapeutic properties in a variety of diseases and disorders. It has been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have potential as an analgesic and as a treatment for addiction.

properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-12-10-17(11-13(2)19-12)7-8-18-15-6-4-3-5-14(15)9-16;/h3-6,12-13H,7-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLMTPDXSSDVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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